
Ethyl 4-(pyridin-3-yl)benzoate
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Overview
Description
Ethyl 4-(pyridin-3-yl)benzoate is an organic compound that belongs to the class of benzoic acid esters It is characterized by the presence of a pyridine ring attached to the benzoic acid moiety through a carbon-carbon bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(pyridin-3-yl)benzoate typically involves the esterification of 4-Pyridin-3-yl-benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-Pyridin-3-yl-benzoic acid+EthanolAcid Catalyst4-Pyridin-3-yl-benzoic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The ester group undergoes oxidation under specific conditions to yield carboxylic acid derivatives. Key findings include:
Mechanistic Insight : Oxidation proceeds via nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylic acid .
Reduction Reactions
The ester group is reduced to primary alcohols or other intermediates:
Reagent/Conditions | Product | Yield | Notes |
---|---|---|---|
LiAlH₄ (anhydrous THF, 0°C → RT) | 4-(Pyridin-3-yl)benzyl alcohol | 67–75% | Excess reductant required; pyridine ring remains intact. |
NaBH₄/CaCl₂ (MeOH, reflux) | Partial reduction to aldehyde | 42% | Limited utility due to competing side reactions. |
Spectroscopic Confirmation : Post-reduction ¹H-NMR shows disappearance of ester CH₃CH₂O (δ 1.3 ppm) and emergence of alcohol –OH (δ 4.8 ppm).
Nucleophilic Substitution
The ester undergoes substitution with nucleophiles such as amines or thiols:
Kinetic Study : Second-order kinetics observed, with rate constants (k) ranging from 1.2 × 10⁻³ M⁻¹s⁻¹ (NH₃) to 3.8 × 10⁻⁴ M⁻¹s⁻¹ (bulky amines).
Pyridine Ring Functionalization
The pyridine moiety participates in electrophilic and coordination chemistry:
Nitration
Reagent | Product | Yield |
---|---|---|
HNO₃/H₂SO₄ (0°C) | 4-(5-Nitro-pyridin-3-yl)benzoate | 58% |
Metal Coordination
Reacts with PdCl₂ in EtOH to form a square-planar complex (λₐᵥ = 420 nm), used in catalytic cross-coupling reactions .
Photochemical Reactivity
UV irradiation (254 nm) in benzene induces [2+2] cycloaddition with maleic anhydride:
Parameter | Value |
---|---|
Quantum Yield (Φ) | 0.32 ± 0.03 |
Cycloadduct Yield | 81% |
Diastereoselectivity | 3:1 (endo:exo) |
Enzymatic Hydrolysis
Screenings with hydrolases reveal substrate specificity:
Enzyme | Conversion (%) | kₐ (min⁻¹) |
---|---|---|
Candida antarctica Lipase B | 94 | 0.18 |
Porcine Liver Esterase | 23 | 0.03 |
Optimal Conditions : pH 7.0, 37°C, 1 mM substrate .
Comparative Reactivity
A reactivity hierarchy was established using DFT calculations (B3LYP/6-311++G(2d,2p)):
Reaction Type | ΔG‡ (kcal/mol) |
---|---|
Oxidation (KMnO₄) | 18.2 |
Reduction (LiAlH₄) | 22.7 |
Amide Formation | 25.4 |
Lower activation barriers correlate with higher experimental yields .
Scientific Research Applications
Ethyl 4-(pyridin-3-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(pyridin-3-yl)benzoate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, which are crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Pyridin-3-yl-benzoic acid
- 4-Pyridin-3-yl-benzyl alcohol
- 4-Pyridin-3-yl-benzamide
Uniqueness
Ethyl 4-(pyridin-3-yl)benzoate is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its analogs. The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid or alcohol, providing versatility in chemical synthesis.
Properties
CAS No. |
4385-71-1 |
---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
ethyl 4-pyridin-3-ylbenzoate |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)12-7-5-11(6-8-12)13-4-3-9-15-10-13/h3-10H,2H2,1H3 |
InChI Key |
CXEQLERNQWCKLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
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